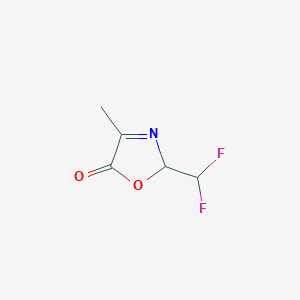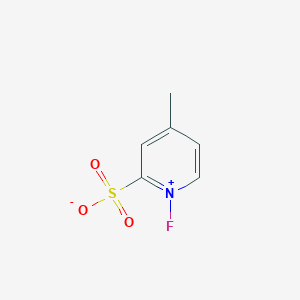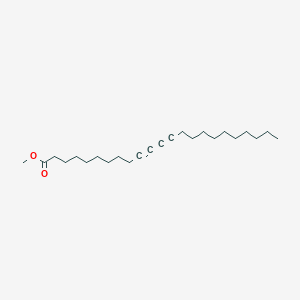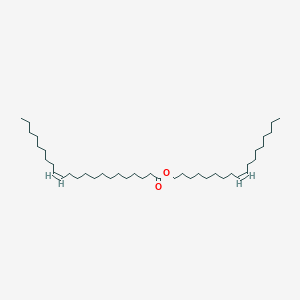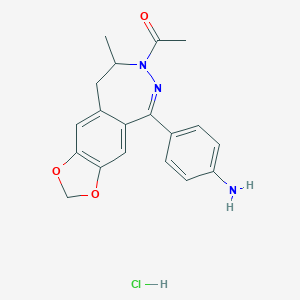
7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride involves the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. It acts as a positive allosteric modulator of the GABA-A receptor, which leads to increased inhibitory neurotransmission (Chen et al., 2018).
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride have been extensively studied. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines (Liu et al., 2019). It also has anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells (Chen et al., 2018). In addition, it has anxiolytic effects by reducing anxiety-like behavior in animal models (Liu et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride in lab experiments is its well-established mechanism of action. This allows for more targeted and specific experiments. However, one limitation is its potential for off-target effects, which can complicate interpretation of results (Chen et al., 2018).
Direcciones Futuras
There are several potential future directions for research on 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the study of its potential as an anti-cancer agent. Additionally, further research could be done to explore its potential for use in combination therapies with other drugs (Liu et al., 2019).
Conclusion
7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride is a chemical compound that has potential therapeutic applications in several areas, including anti-inflammatory, anti-tumor, and anti-anxiety treatments. Its well-established mechanism of action makes it a promising candidate for further research in the treatment of neurodegenerative diseases and cancer. However, its potential for off-target effects should be considered in the design and interpretation of lab experiments.
Métodos De Síntesis
The synthesis of 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride involves the condensation of 2-amino-5-methylbenzoic acid with glyoxylic acid in the presence of acetic anhydride. The resulting intermediate is then cyclized with paraformaldehyde and concentrated hydrochloric acid to yield the final product (Chen et al., 2018).
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride have been extensively studied. It has been shown to have anti-inflammatory, anti-tumor, and anti-anxiety properties (Chen et al., 2018). In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy (Liu et al., 2019).
Propiedades
Número CAS |
143692-40-4 |
|---|---|
Nombre del producto |
7H-1,3-Dioxolo(4,5-h)(2,3)benzodiazepine, 8,9-dihydro-7-acetyl-5-(4-aminophenyl)-8-methyl-, monohydrochloride |
Fórmula molecular |
C19H20ClN3O3 |
Peso molecular |
373.8 g/mol |
Nombre IUPAC |
1-[5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C19H19N3O3.ClH/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13;/h3-6,8-9,11H,7,10,20H2,1-2H3;1H |
Clave InChI |
RHXFMHJLPQNIAP-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3.Cl |
SMILES canónico |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3.Cl |
Sinónimos |
1-(4-Aminophenyl)-3-acetyl-4-methyl-7,8-methylene-dioxy-3,4-dihydro-5H -2,3-benzodiazepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





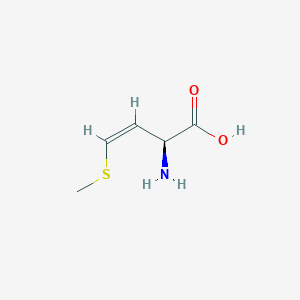
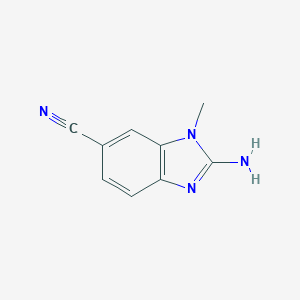
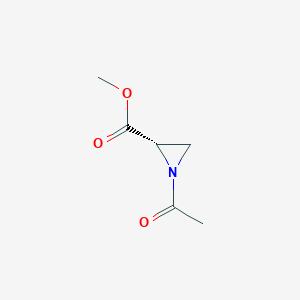
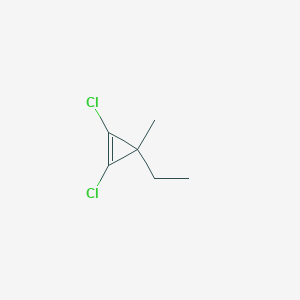
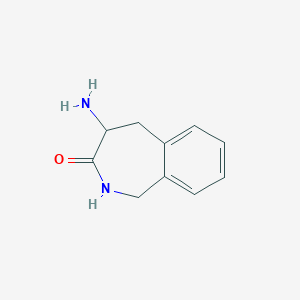
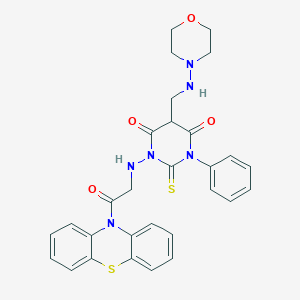
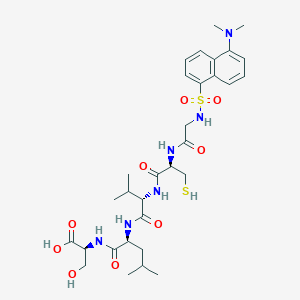
![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)
